

Application of BP Fluor 568 in Neuroscience Research: Application Notes and Protocols

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Compound of Interest

Compound Name: *BP Fluor 568 NHS ester*

Cat. No.: *B15091921*

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Introduction

BP Fluor 568 is a bright, orange-fluorescent dye that serves as a powerful tool in neuroscience research. As a member of the rhodamine family of dyes, it exhibits high photostability and its fluorescence is largely independent of pH, making it a reliable choice for a variety of applications. BP Fluor 568 is spectrally similar to other commonly used dyes such as Alexa Fluor 568, providing a versatile option for multicolor imaging experiments. Its bright fluorescence and resistance to photobleaching are particularly advantageous for the sensitive detection of low-abundance neuronal targets and for imaging dynamic cellular processes over extended periods.^{[1][2][3][4]}

This document provides detailed application notes and protocols for the use of BP Fluor 568 in key neuroscience research areas, including immunofluorescence staining of neuronal cultures and tissue, and anterograde and retrograde neuronal tracing.

Quantitative Data Summary

The selection of a fluorophore is a critical step in designing fluorescence microscopy experiments. The following table summarizes the key spectral and photophysical properties of BP Fluor 568, alongside other commonly used fluorescent dyes for comparison.

Property	BP Fluor 568 / Alexa Fluor 568	Fluorescein (FITC)
Excitation Maximum (nm)	578	495
Emission Maximum (nm)	603	521
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	~88,000	~75,000
Fluorescence Quantum Yield	~0.69	~0.92
Photostability	High	Low
pH Sensitivity	Low (pKa ~4.3)	High (pKa ~6.4)

Data compiled from various sources. Actual values may vary depending on the specific conjugate and experimental conditions.

Key Applications in Neuroscience

BP Fluor 568 is a versatile tool for a range of applications in neuroscience, including:

- Immunofluorescence (IF) / Immunohistochemistry (IHC): For the localization and visualization of specific proteins in neuronal cells and tissues.
- Neuronal Tracing: To map neuronal projections and connectivity within the nervous system.
- Receptor Trafficking Studies: For monitoring the internalization, recycling, and degradation of neuronal receptors.
- Cytoskeleton Dynamics: To visualize the structure and dynamics of the neuronal cytoskeleton.

Detailed Experimental Protocols

Immunofluorescence Staining of Neuronal Cells

This protocol outlines the steps for immunofluorescently labeling cultured neurons or brain tissue sections using a BP Fluor 568-conjugated secondary antibody.

Materials:

- Primary antibody specific to the target protein
- BP Fluor 568-conjugated secondary antibody (e.g., Goat anti-Mouse IgG, Goat anti-Rabbit IgG)
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS with 0.1% Triton X-100
- Antifade mounting medium with DAPI (for nuclear counterstaining)
- Glass slides and coverslips

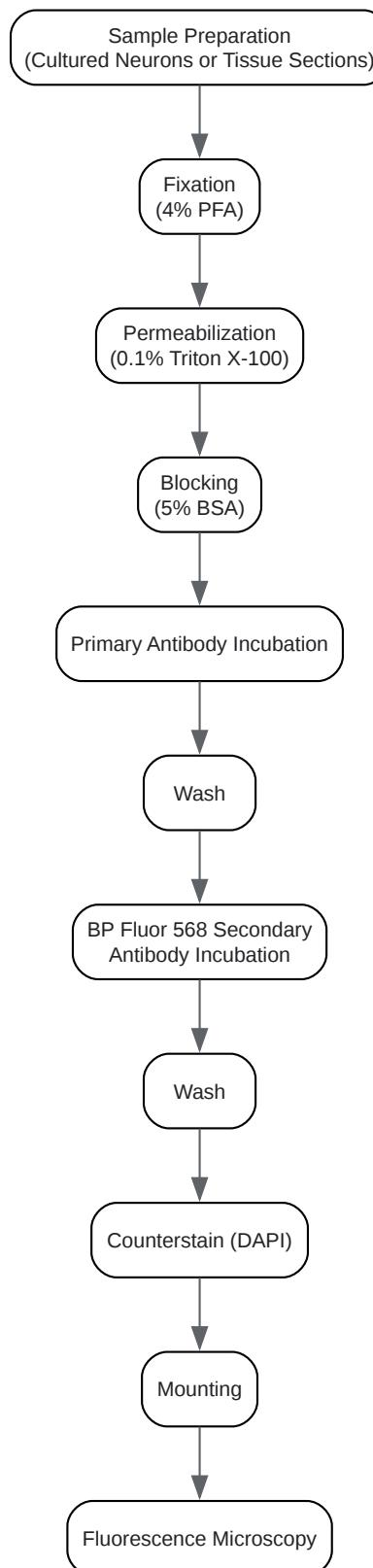
Protocol:

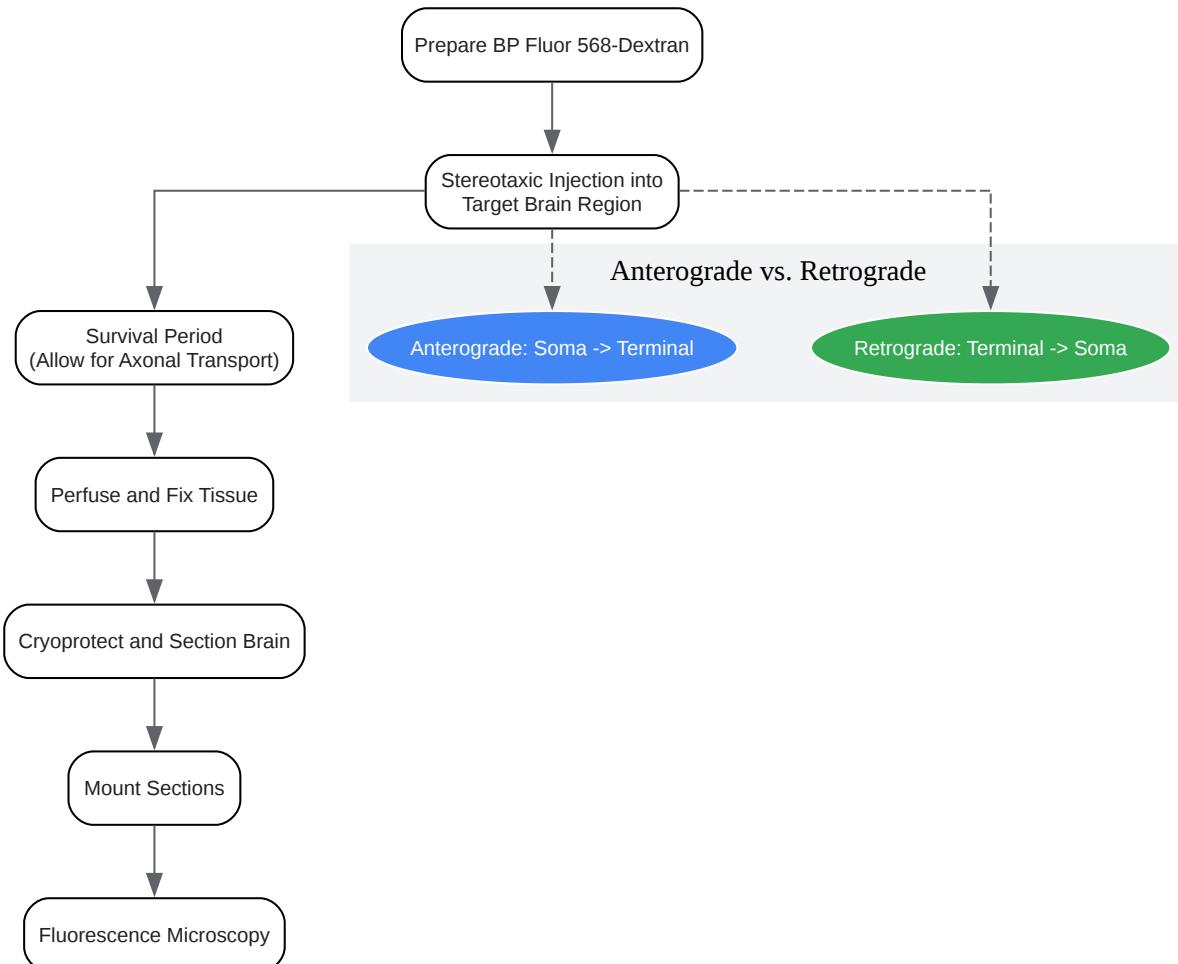
- Cell/Tissue Preparation:
 - Cultured Neurons: Grow neurons on glass coverslips. Rinse briefly with PBS.
 - Tissue Sections: Perfuse the animal with PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C. Cryoprotect the brain in a sucrose solution before sectioning on a cryostat or vibratome. Mount sections on glass slides.[\[5\]](#)[\[6\]](#)
- Fixation:
 - Incubate samples in 4% PFA for 15-20 minutes at room temperature.
 - Wash three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - Incubate samples in Permeabilization Buffer for 10-15 minutes at room temperature.

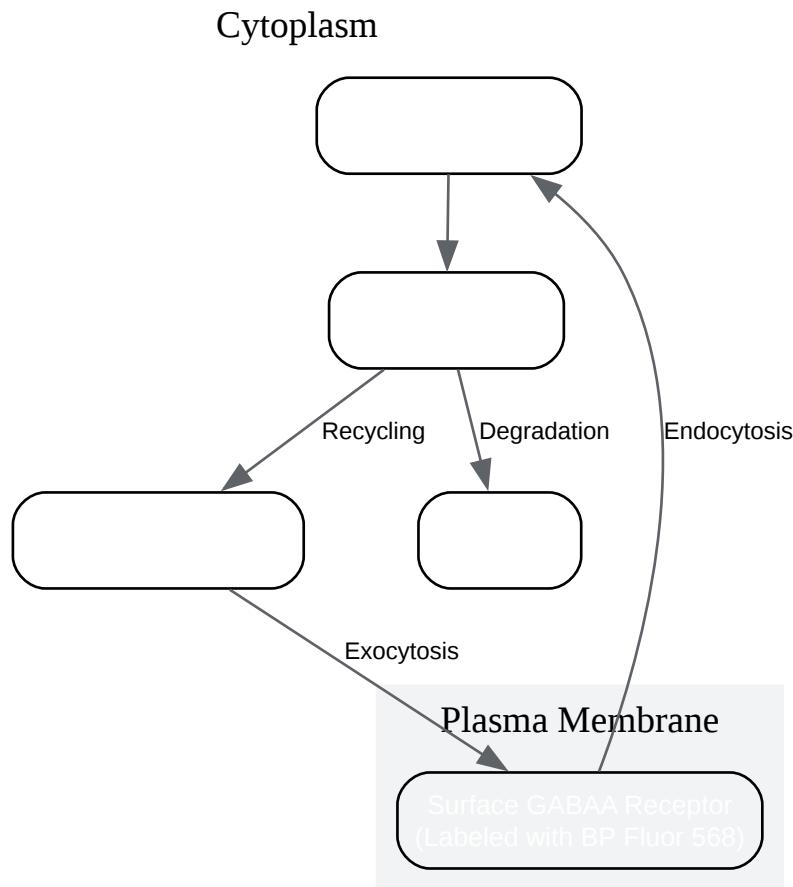
- Wash three times with PBS for 5 minutes each.
- Blocking:
 - Incubate samples in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[\[7\]](#)
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in Blocking Buffer.
 - Incubate samples with the primary antibody solution overnight at 4°C in a humidified chamber.
- Washing:
 - Wash three times with PBS containing 0.1% Triton X-100 for 10 minutes each.
- Secondary Antibody Incubation:
 - Dilute the BP Fluor 568-conjugated secondary antibody in Blocking Buffer. Protect from light from this point onwards.
 - Incubate samples with the secondary antibody solution for 1-2 hours at room temperature.
- Washing:
 - Wash three times with PBS containing 0.1% Triton X-100 for 10 minutes each.
- Counterstaining (Optional):
 - Incubate with DAPI solution for 5-10 minutes to stain cell nuclei.
 - Rinse once with PBS.
- Mounting:
 - Mount the coverslip/tissue section onto a glass slide using an antifade mounting medium.

- Seal the edges of the coverslip with nail polish.
- Imaging:
 - Visualize the sample using a fluorescence microscope equipped with appropriate filters for DAPI and BP Fluor 568 (Excitation/Emission: ~578/603 nm).

Experimental Workflow for Immunofluorescence







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